Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

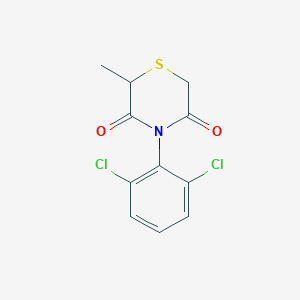

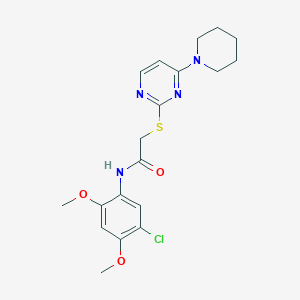

Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate is a chemical compound with the molecular formula C19H16N2O6. It is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .

Synthesis Analysis

The synthesis of benzofuran derivatives, including this compound, often involves heterocyclization methods . For example, the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross coupling provides one of the methods that are useful for the preparation of benzofuran-3-carboxylate esters .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a benzofuran ring, a nitrobenzamido group, and an ethyl carboxylate group. The benzofuran ring is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Aplicaciones Científicas De Investigación

Novel Synthesis Methods

- Research has detailed novel synthesis methods for benzofuran derivatives, highlighting their importance in organic chemistry. For instance, a study demonstrated a facile and inexpensive synthesis of methylenedioxy-bearing 2-(benzofuran-2-yl)-quinoline-3-carboxylic acid derivatives, showcasing the diversity of structures attainable from benzofuran precursors (Gao et al., 2011).

Biological Activities

- Benzofuran derivatives have been synthesized and tested for various biological activities, including anti-HIV properties. A study synthesized new benzofuran derivatives and found that some exhibited the ability to inhibit HIV-1 and HIV-2 replication in cell culture (Mubarak et al., 2007).

Chemical Properties and Reactions

- Investigations into the chemical properties of benzofuran derivatives have led to the development of compounds with potential applications in medicinal chemistry and materials science. For example, research on the synthesis of thienobenzofuranquinone derivatives through photoinduced and cerium(IV) ammonium nitrate (CAN)-mediated cycloaddition reactions demonstrates the reactivity of benzofuran derivatives under various conditions (Kobayashi et al., 2005).

Antimicrobial and Antituberculosis Applications

- The potential antimicrobial and antituberculosis applications of benzofuran derivatives have been explored. Research on the synthesis, SAR, molecular docking, and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide shows the relevance of these compounds in developing new therapeutics (Thorat et al., 2016).

Direcciones Futuras

Benzofuran and its derivatives have attracted considerable attention due to their wide range of biological and pharmacological applications . Therefore, the future research directions for Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate may include further exploration of its biological activities and potential applications as a drug.

Mecanismo De Acción

Target of Action

Ethyl 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .

Mode of Action

Benzofuran compounds, in general, are known to interact with various biological targets due to their versatile and unique physicochemical properties .

Biochemical Pathways

Benzofuran compounds are known to affect various biochemical pathways due to their diverse pharmacological activities .

Result of Action

Benzofuran compounds are known to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Propiedades

IUPAC Name |

ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O6/c1-3-26-19(23)17-16(13-7-4-5-10-15(13)27-17)20-18(22)12-8-6-9-14(11(12)2)21(24)25/h4-10H,3H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXDLDDVWVUOAOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-thienylmethyl)acetamide](/img/structure/B2807431.png)

![[2-(5-Fluoro-2-methoxyphenyl)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2807435.png)

![11-(Pyridin-3-ylmethylamino)-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2807440.png)

![2-[(2-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2807443.png)

![5-amino-N-(5-chloro-2-methylphenyl)-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide](/img/structure/B2807445.png)

![1-Thiophen-2-yl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2807446.png)

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2807448.png)

![N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2807450.png)